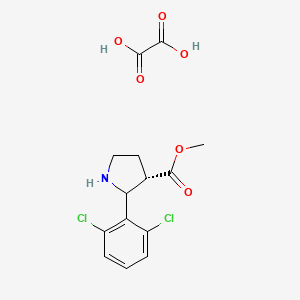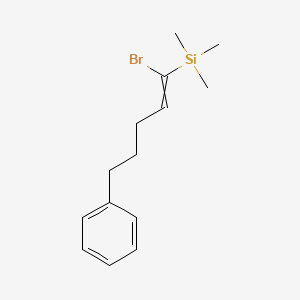![molecular formula C8H14N2O B12636401 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-93-0](/img/structure/B12636401.png)
6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound featuring a diazabicyclohexane core with a tert-butyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diaziridine with a tert-butyl-substituted ketone in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Amine derivatives with reduced nitrogen content.
Substitution: Compounds with various functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
- 3,3,6-trimethyl-1,5-diazabicyclo[3.1.0]hexane
Comparison: 6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents or structural variations, leading to different reactivity and applications.
Propiedades
Número CAS |
919802-93-0 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
6-tert-butyl-1,5-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-9-5-4-6(11)10(7)9/h7H,4-5H2,1-3H3 |
Clave InChI |
JVMOKRANOCWITP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1N2N1C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)

![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)
